molecular formula C14H13F2NO3 B2979299 3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428351-26-1

3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2979299
CAS No.: 1428351-26-1
M. Wt: 281.259
InChI Key: SUQHNJJIKWIFJX-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium for coupling reactions

Major Products

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Hydroxyl derivatives

    Substitution Products: Various substituted benzamides

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide is unique due to the presence of both the furan ring and the hydroxyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,4-difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHNJJIKWIFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC(C2=COC=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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